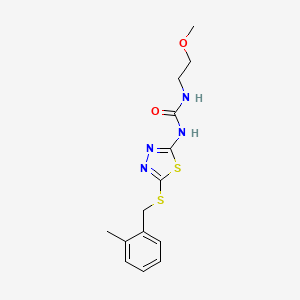

![molecular formula C23H17BrN2O3 B2396935 (Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929854-01-3](/img/structure/B2396935.png)

(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

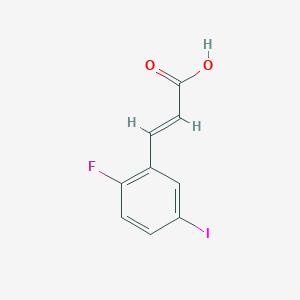

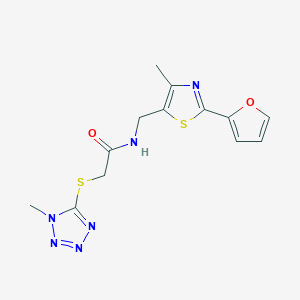

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuro[7,6-e][1,3]oxazin-3(7H)-one ring suggests that the compound could have a rigid, planar structure. The bromine atom in the 4-bromobenzylidene group is a heavy atom that could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom in the 4-bromobenzylidene group could be a site of electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuro[7,6-e][1,3]oxazin-3(7H)-one ring could contribute to its aromaticity and stability .Scientific Research Applications

Antimycobacterial Activity

A class of compounds, including 1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazin-3(2H)-ones, was synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB). The study found that specific analogues showed significant antitubercular activity, highlighting the potential of this chemical structure in the development of antimycobacterial agents (Kantevari et al., 2011).

DNA-PK Inhibition and Anti-platelet Activity

Another study focused on the synthesis of 2-(pyridin-3-ylamino)-4H-(substituted) benz[e]-1,3-oxazin-4-ones and their derivatives. These compounds were evaluated for their effect on collagen-induced platelet aggregation and DNA-dependent protein kinase (DNA-PK) inhibition. One compound in particular showed promising inhibitory activity, indicating potential applications in medical treatment or research related to platelet aggregation and DNA-PK inhibition (Ihmaid et al., 2012).

Scaffold for Bioactive Compounds

A different research angle involved synthesizing pyrido[2,3-b][1,4]oxazine as a scaffold for bioactive compounds. The study emphasized the importance of the benzo[1,4]oxazine ring system and its derivatives in the search for novel pharmaceutical compounds, suggesting the versatility and potential of this chemical structure in drug development (Gim et al., 2007).

Future Directions

Properties

IUPAC Name |

(2Z)-2-[(4-bromophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2O3/c24-16-6-4-15(5-7-16)11-21-22(27)18-8-9-20-19(23(18)29-21)13-26(14-28-20)12-17-3-1-2-10-25-17/h1-11H,12-14H2/b21-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQJVZOGTNCTJX-NHDPSOOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)OCN1CC5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)OCN1CC5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)

![7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396861.png)

![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2396872.png)